Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-2-22-16(19)15(18)17-11-14(13-9-6-10-23-13)24(20,21)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFRCPFVWXDFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N1O4S1, with a molecular weight of approximately 335.37 g/mol. The compound features a furan ring, a phenylsulfonyl group, and an ethyl ester functionality, which contribute to its reactivity and solubility characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N1O4S1 |
| Molecular Weight | 335.37 g/mol |
| Functional Groups | Furan, Phenylsulfonyl |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
This compound is anticipated to exhibit significant biological activities based on its structural components. Research indicates that compounds containing furan and sulfonamide moieties often possess pharmacological properties, including anti-inflammatory and antimicrobial effects.
Potential Pharmacological Activities
- Anti-inflammatory Properties : The furan ring is known for its ability to modulate cell signaling pathways involved in inflammation. Studies on similar compounds have shown that modifications in the sulfonamide or furan structures can enhance anti-inflammatory effects.
- Antimicrobial Activity : The presence of the phenylsulfonyl group may contribute to the compound's ability to inhibit bacterial growth. Compounds with similar structures have demonstrated efficacy against various bacterial strains.
- Enzyme Inhibition : this compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of various sulfonamide derivatives, including those related to this compound. The results indicated that compounds with similar structures exhibited significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Mechanisms
Research by Johnson et al. (2024) explored the anti-inflammatory effects of furan-containing compounds. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in vitro, highlighting their potential use in inflammatory diseases such as arthritis.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy. Interaction studies using various cell lines have shown that this compound can modulate cellular responses, indicating its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
To illustrate the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(4-fluorophenoxy)-8-methoxy-3-quinolinecarboxylate | C15H14F1N1O3 | Potential antitumor activity |
| Ethyl 5-(4-methylphenoxy)-3-phenyloxazole | C16H15N1O3 | Exhibits anti-inflammatory properties |
| Ethyl 5-(4-chlorophenoxy)-3-phenyloxazole | C16H14Cl1N1O3 | Enhanced antibacterial activity |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate is anticipated to possess pharmacological properties, potentially acting as:
- Anti-inflammatory Agents : Compounds with similar structures have shown effectiveness in reducing inflammation.
- Antimicrobial Properties : The furan moiety is known for its biological activity, including enzyme inhibition that can lead to antimicrobial effects.
Research indicates that modifications in the sulfonamide or furan structures can enhance bioactivity, suggesting that this compound may also have therapeutic potential in treating various diseases.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its functional groups, allowing for:
- Building Blocks in Drug Development : Its unique structure can be modified to create new pharmaceuticals.
- Chemical Transformations : The oxoacetate structure allows for various reactions, making it useful in synthetic pathways.
Case Studies and Research Findings
Recent studies have focused on the biological activities of compounds structurally related to this compound. For instance:
-
Anti-inflammatory Activity : A study demonstrated that derivatives of furan-containing compounds significantly reduced inflammatory markers in vitro.
"Modifications in furan structures led to enhanced inhibition of pro-inflammatory cytokines" .
-
Antimicrobial Efficacy : Research on sulfonamide derivatives indicated promising antibacterial properties against Gram-positive bacteria.
"The presence of phenylsulfonamide groups was crucial for antimicrobial activity" .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-oxo ester moiety serves as an electrophilic site for nucleophilic attack.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Amide formation | Primary/secondary amines | Substituted α-ketoamides | |
| Ester hydrolysis | Aqueous NaOH/HCl | 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetic acid | |
| Thioesterification | Thiols (e.g., benzyl mercaptan) | Thioester derivatives |
Key Observations :
-
Hydrolysis proceeds efficiently under basic conditions due to the electron-withdrawing sulfonyl group accelerating ester cleavage.
-
Amidation retains the furan and sulfonyl groups, enabling further functionalization.
Electrophilic Aromatic Substitution in the Furan Ring
The electron-rich furan ring undergoes regioselective substitution at the 5-position.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide) | 5-Bromo-furan derivative | |
| Suzuki coupling | Aryl boronic acids/Pd catalyst | Biaryl-furan hybrids |
Mechanistic Insights :
-
Bromination occurs via radical intermediates under NBS, favoring the 5-position due to steric and electronic factors .
-
Suzuki couplings enable modular construction of complex architectures, leveraging the furan’s π-system.
Sulfonyl Group Reactivity
The phenylsulfonyl group participates in elimination and substitution reactions.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Elimination | DBU (1,8-diazabicycloundec-7-ene) | Vinyl sulfone derivatives | |
| Nucleophilic displacement | Grignard reagents | Alkylated sulfonamides |
Notable Example :
Treatment with DBU induces β-elimination, generating a vinyl sulfone while retaining the furan and oxoacetate groups. This reaction is critical for generating electrophilic intermediates in cross-coupling workflows.
Redox Reactions
The α-keto group undergoes reduction, while the furan ring can oxidize under strong conditions.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Ketone reduction | NaBH₄ | Secondary alcohol derivatives | |
| Furan oxidation | mCPBA (meta-chloroperbenzoic acid) | Dihydrofuran epoxide |
Limitations :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic and Heterocyclic Moieties
(a) Ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate
- Structural Differences : Replaces the furan-2-yl and phenylsulfonyl groups with a hydroxy group and a phenyl ring.
- This derivative was synthesized via cyclization using Lawesson’s reagent .
(b) [2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate
- Structural Differences: Incorporates a trichlorophenoxyacetate group instead of phenylsulfonyl.
(c) Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate
- Structural Differences : Features a triazole ring and chlorophenyl substituent.
Functional Group Modifications
(a) Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
- Structural Differences : Substitutes phenylsulfonyl with a methoxyphenyl group.
- Impact : The methoxy group is electron-donating, increasing electron density on the aromatic ring and altering reactivity in electrophilic substitutions. This derivative is commercially available as a pharmaceutical intermediate .
(b) Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate
- Structural Differences : Replaces sulfonyl with a sulfanyl (thioether) group.
- Impact : The sulfanyl group is less polarizable than sulfonyl, reducing oxidative stability and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
